molecular formula C10H19Br B13184258 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane

Cat. No.: B13184258
M. Wt: 219.16 g/mol
InChI Key: QSUWXFHROMRFOK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a pentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(pentan-2-yl)cyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, with the bromine atom selectively attaching to the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent for elimination reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products:

    Substitution: 1-(Hydroxymethyl)-1-(pentan-2-yl)cyclobutane, 1-(Cyanomethyl)-1-(pentan-2-yl)cyclobutane.

    Elimination: 1-(Pentan-2-yl)cyclobutene.

    Oxidation: 1-(Carboxymethyl)-1-(pentan-2-yl)cyclobutane.

Scientific Research Applications

1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-(pentan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(hexan-2-yl)cyclobutane: Similar structure but with a hexan-2-yl group instead of pentan-2-yl.

    1-(Bromomethyl)-1-(pentan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness: 1-(Bromomethyl)-1-(pentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of both a bromomethyl and pentan-2-yl group on a cyclobutane ring

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-pentan-2-ylcyclobutane

InChI

InChI=1S/C10H19Br/c1-3-5-9(2)10(8-11)6-4-7-10/h9H,3-8H2,1-2H3

InChI Key

QSUWXFHROMRFOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(CCC1)CBr

Origin of Product

United States

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